molecular formula C16H15NOS B14734124 N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine CAS No. 5626-96-0

N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine

Cat. No.: B14734124
CAS No.: 5626-96-0
M. Wt: 269.4 g/mol
InChI Key: KJJOCECJFSJJSL-UHFFFAOYSA-N
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Description

N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine is a chemical compound known for its unique structure and properties It is characterized by the presence of a thietan-3-yloxy group attached to a phenyl ring, which is further connected to a methanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine typically involves the reaction of 4-(thietan-3-yloxy)benzaldehyde with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with specific functional groups in target molecules. This interaction can alter the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenethyl-1-[4-(thietan-3-yloxy)phenyl]methanimine
  • N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline

Uniqueness

N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine is unique due to its specific structural features, such as the thietan-3-yloxy group and the imine linkage. These features confer distinct reactivity and properties compared to similar compounds, making it valuable for various applications in research and industry.

Properties

CAS No.

5626-96-0

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine

InChI

InChI=1S/C16H15NOS/c1-2-4-14(5-3-1)17-10-13-6-8-15(9-7-13)18-16-11-19-12-16/h1-10,16H,11-12H2

InChI Key

KJJOCECJFSJJSL-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)OC2=CC=C(C=C2)C=NC3=CC=CC=C3

Origin of Product

United States

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